

# Izorlisib synthesis protocol

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Get Quote

## Izorlisib at a Glance

| Aspect               | Available Details                                                                        |
|----------------------|------------------------------------------------------------------------------------------|
| Chemical Identity    | Izorlisib (research codes: <b>MEN1611</b> , <b>CH5132799</b> ) [1].                      |
| Drug Class           | Potent, selective, and orally available <b>Class I PI3K inhibitor</b> [1].               |
| Primary Target       | Inhibits <b>PI3K<math>\alpha</math></b> with an <b>IC<sub>50</sub> of 14 nM</b> [1].     |
| Developmental Status | <b>Phase 2</b> clinical trials for solid tumors/cancer, including colorectal cancer [1]. |
| Licensing            | Clinical development licensed from Chugai Pharmaceutical Co. to Menarini Pharma [1].     |

## Biological Context and Therapeutic Role

**Izorlisib** functions by inhibiting the **PI3K/Akt/mTOR signaling pathway**, which is frequently dysregulated in cancer [2] [3] [1]. This pathway is crucial for controlling cell survival, proliferation, and metabolism.

- **Pathway Activation:** Under normal conditions, growth factors activate **Receptor Tyrosine Kinases (RTKs)**, recruiting and activating **PI3K** [2] [4]. PI3K then phosphorylates the lipid **PIP<sub>2</sub>** to generate

**PIP<sub>3</sub>** [3] [4].

- **Signal Transduction:** **PIP<sub>3</sub>** acts as a second messenger, activating downstream effectors like **AKT** and **mTOR**, promoting cell growth and survival [3] [4].
- **Role in Cancer:** In many cancers, this pathway is overactivated due to mutations (e.g., in **PIK3CA**, the gene encoding p110α) or loss of the tumor suppressor **PTEN** (which converts PIP<sub>3</sub> back to PIP<sub>2</sub>) [2] [3]. This leads to uncontrolled cell proliferation. **Izoralisib**, by selectively inhibiting PI3Kα, aims to counteract this oncogenic signaling.

The following diagram illustrates this core signaling pathway and the site of **Izoralisib**'s inhibition:



Click to download full resolution via product page

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. CH-5132799 (PD010879, JEGHXKRHKHPBJD-UHFFFAOYSA-N) [probes-drugs.org]
2. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]
3. Current developments in PI3K-based anticancer agents [sciencedirect.com]
4. Molecular Basis of Oncogenic PI3K Proteins [mdpi.com]

To cite this document: Smolecule. [Izoralisib synthesis protocol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izoralisib-synthesis-protocol>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)